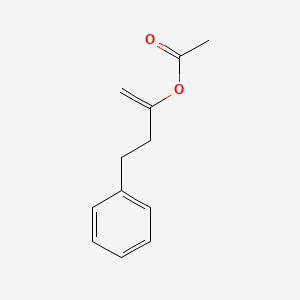

4-Phenylbut-1-en-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenylbut-1-en-2-yl acetate is an unsaturated ester characterized by a phenyl-substituted butenyl backbone and an acetate functional group.

Scientific Research Applications

Organic Synthesis

4-Phenylbut-1-en-2-yl acetate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for producing complex molecules. Key reactions include:

- Allylic Substitution: The compound can participate in nucleophilic substitutions due to the presence of the double bond.

- Hydrolysis: Enzymatic hydrolysis using lipases has been explored for the kinetic resolution of racemic esters derived from this compound, yielding optically pure alcohols .

Medicinal Chemistry

Research into the medicinal properties of this compound has revealed potential biological activities:

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Biocatalysis

The use of biocatalysts such as Lecitase® Ultra has been demonstrated for the kinetic resolution of this compound. This process allows for the selective hydrolysis of the compound, resulting in high enantiomeric excess and purity of the products .

Case Study 1: Kinetic Resolution

A study demonstrated the use of Lecitase® Ultra in the hydrolysis of racemic 4-Phenylbut-1-en-2-yloxyacetate, achieving an enantiomeric excess of over 90% for the desired product after optimized reaction conditions .

Case Study 2: Antimicrobial Testing

Research conducted on various derivatives of 4-Phenylbut-1-en-2-yloxyacetate showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential use in pharmaceutical formulations targeting bacterial infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Participates in allylic substitution reactions |

| Medicinal Chemistry | Potential antimicrobial and enzyme inhibition | Exhibits significant activity against bacteria |

| Biocatalysis | Kinetic resolution using Lecitase® Ultra | High enantiomeric excess (>90%) achieved |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 4-Phenylbut-1-en-2-yl acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the olefinic proton environment and ester carbonyl group. Gas chromatography-mass spectrometry (GC/MS) can confirm molecular weight and fragmentation patterns, as demonstrated in analogous studies on ethyl 2-phenylacetoacetate . Infrared (IR) spectroscopy should be used to confirm the acetate C=O stretch (~1740 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹).

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation (fume hoods) to minimize inhalation exposure. In case of skin contact, rinse thoroughly with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers, as recommended for structurally similar esters like 4-Phenyl-2-butyl acetate .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : A common approach involves esterification of 4-Phenylbut-1-en-2-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄). Alternatively, Claisen-Schmidt condensation of phenylacetone derivatives with acetylating agents may yield the target compound, analogous to methods for benzylacetone synthesis . Purification via fractional distillation or column chromatography is advised to isolate isomers.

Advanced Research Questions

Q. How can conflicting isomer ratios in synthesized this compound batches be resolved?

- Methodological Answer : Contradictions in (E)/(Z) isomer ratios (e.g., 15.6% vs. 1.8% in similar compounds ) may arise from reaction temperature or catalyst choice. Use chiral GC columns or HPLC with polar stationary phases to separate isomers. Kinetic studies under controlled conditions (e.g., varying reaction time, temperature) can identify thermodynamic vs. kinetic control mechanisms.

Q. What experimental strategies are recommended to study the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Design pH-dependent hydrolysis experiments using NaOH/HCl to monitor ester cleavage via titration or UV-vis spectroscopy. Competitive reactions with thiols or amines can elucidate nucleophile selectivity. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O in the acetate group) and track exchange via mass spectrometry .

Q. How can computational modeling enhance understanding of this compound’s stability under oxidative conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways for alkene oxidation (e.g., epoxidation or cleavage). Compare theoretical activation energies with experimental data from ozone or peroxide exposure. Validate models using FTIR or Raman spectroscopy to detect intermediate peroxides .

Q. What methodologies are suitable for analyzing trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS or GC-MS with electron ionization (EI) can identify low-abundance byproducts (e.g., phenylbutenone derivatives). For quantification, use internal standards like deuterated analogs. Cross-reference with databases such as NIST Chemistry WebBook for spectral matching .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s adsorption on indoor surfaces (e.g., lab equipment)?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics on silica or polymer surfaces. Control humidity and temperature to mimic real-world conditions. Quantify surface residues via X-ray photoelectron spectroscopy (XPS) or ToF-SIMS .

Q. What statistical approaches are appropriate for reconciling contradictory stability data across studies?

- Methodological Answer : Apply multivariate regression to assess factors like solvent polarity, light exposure, or trace metal content. Use ANOVA to compare degradation rates under different storage conditions. Meta-analysis of published datasets (e.g., from Facta Universitatis ) can identify systematic biases .

Comparison with Similar Compounds

Structural Features:

- Core structure : A four-carbon chain (butenyl) with a double bond at the 1,2-position and a phenyl group at the 4th carbon.

- Functional groups : An acetate ester (–OAc) at the 2nd carbon, enhancing reactivity toward hydrolysis and nucleophilic substitution.

Structural and Functional Analogues

Table 1: Key Properties of 4-Phenylbut-1-en-2-yl Acetate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₂ | 188.22 | Not provided | Unsaturated ester, phenyl substitution |

| 4-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 | 1821-12-1 | Carboxylic acid, therapeutic uses |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | 5413-05-8 | β-ketoester, synthetic intermediate |

| 4-Oxo-pent-2-en-2-yl acetate | C₇H₁₀O₃ | 142.15 | 38982-39-7 | Ketone-containing ester |

| 4-Methyl-4-phenyl-2-pentyl acetate | C₁₄H₂₀O₂ | 220.31 | Not provided | Branched chain, enhanced hydrophobicity |

Research Findings and Data

Key Observations:

- Unsaturated esters exhibit lower melting points compared to carboxylic acids due to reduced hydrogen bonding.

- The phenyl group enhances lipophilicity, influencing solubility in organic solvents.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-phenylbut-1-en-2-yl acetate |

InChI |

InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7H,1,8-9H2,2H3 |

InChI Key |

VMZLTEYAAYXGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.